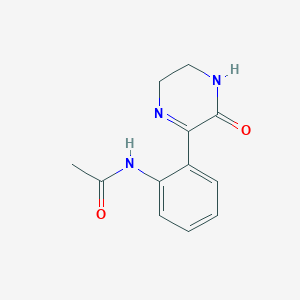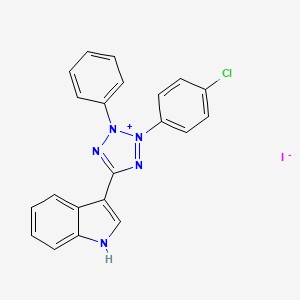
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrazolium core, which is known for its applications in biological assays and other chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide under acidic conditions to yield the tetrazole ring. The final step involves the iodination of the tetrazole compound to produce the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in cell viability assays due to its ability to form formazan dyes upon reduction.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism by which 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide exerts its effects involves its interaction with cellular components. In biological assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability. The molecular targets include various dehydrogenases and reductases present in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium chloride
- 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium bromide
Uniqueness
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
87582-49-8 |
|---|---|
Formule moléculaire |
C21H15ClIN5 |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
3-[2-(4-chlorophenyl)-3-phenyltetrazol-2-ium-5-yl]-1H-indole;iodide |
InChI |
InChI=1S/C21H15ClN5.HI/c22-15-10-12-17(13-11-15)27-25-21(24-26(27)16-6-2-1-3-7-16)19-14-23-20-9-5-4-8-18(19)20;/h1-14,23H;1H/q+1;/p-1 |
Clé InChI |
OEDJKESUZQKZCW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)
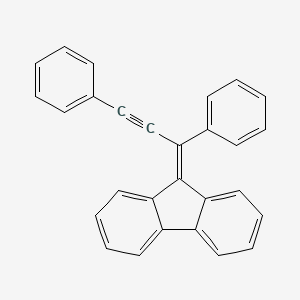

![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)

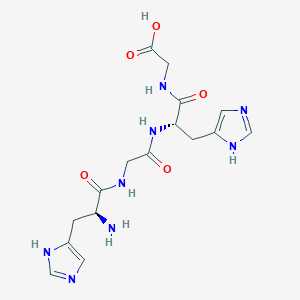
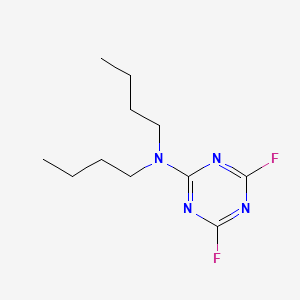


![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
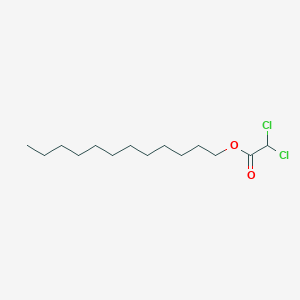
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
